
Histone H3 (1-20)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histone H3 (1-20) refers to the first 20 amino acids of the histone H3 protein, which is a crucial component of chromatin in eukaryotic cells. Histone H3 plays a significant role in the structure of nucleosomes, which are the basic units of chromatin. The N-terminal tail of histone H3, including the first 20 amino acids, is subject to various post-translational modifications that influence gene expression, DNA repair, and chromatin organization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Histone H3 (1-20) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids. The synthesis is carried out in a stepwise manner, with each amino acid being coupled to the chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) .
Industrial Production Methods: Industrial production of histone peptides, including Histone H3 (1-20), often involves recombinant DNA technology. This method includes cloning the gene encoding the desired peptide into an expression vector, transforming the vector into a suitable host (e.g., E. coli), and inducing the expression of the peptide. The peptide is then purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Histone H3 (1-20) undergoes various post-translational modifications, including:
Acetylation: Addition of acetyl groups to lysine residues, typically catalyzed by histone acetyltransferases (HATs).
Methylation: Addition of methyl groups to lysine or arginine residues, catalyzed by histone methyltransferases (HMTs).
Phosphorylation: Addition of phosphate groups to serine or threonine residues, catalyzed by kinases
Common Reagents and Conditions:
Acetylation: Acetyl-CoA as the acetyl donor, in the presence of HATs.
Methylation: S-adenosylmethionine (SAM) as the methyl donor, in the presence of HMTs.
Phosphorylation: ATP as the phosphate donor, in the presence of kinases
Major Products:
- Acetylated Histone H3 (1-20)
- Methylated Histone H3 (1-20)
- Phosphorylated Histone H3 (1-20)
Applications De Recherche Scientifique
Histone H3 (1-20) is extensively used in scientific research due to its role in chromatin structure and gene regulation. Some applications include:
- Epigenetics Research: Studying the effects of post-translational modifications on gene expression and chromatin dynamics .
- Drug Discovery: Screening for inhibitors of enzymes that modify histone H3, such as HATs, HMTs, and kinases .
- Cancer Research: Investigating the role of histone modifications in cancer development and progression .
- Developmental Biology: Understanding the role of histone modifications in cell differentiation and development .
Mécanisme D'action
Histone H3 (1-20) exerts its effects through post-translational modifications that alter chromatin structure and gene expression. These modifications can either activate or repress transcription by influencing the binding of transcription factors and other regulatory proteins to DNA. For example, acetylation of lysine residues neutralizes their positive charge, reducing the interaction between histones and DNA, leading to a more relaxed chromatin structure and increased gene expression .
Comparaison Avec Des Composés Similaires
Histone H3 (1-20) can be compared with other histone peptides, such as:
- Histone H3 (2-58): A longer peptide that includes additional amino acids and post-translational modification sites .
- Histone H3.1 and H3.3 Variants: These variants differ in a few amino acids and have distinct roles in chromatin dynamics and gene regulation .
Histone H3 (1-20) is unique due to its specific sequence and the critical role of its N-terminal tail in regulating chromatin structure and function.
Propriétés
Formule moléculaire |
C91H167N35O27 |
|---|---|
Poids moléculaire |
2183.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C91H167N35O27/c1-45(2)41-61(88(152)153)121-79(143)59(29-31-64(97)131)117-74(138)53(22-10-14-34-93)115-77(141)57(26-18-38-106-90(101)102)119-83(147)63-28-20-40-126(63)87(151)48(5)111-73(137)52(21-9-13-33-92)112-67(134)43-108-66(133)42-109-84(148)68(49(6)128)123-82(146)62(44-127)122-78(142)54(23-11-15-35-94)116-76(140)56(25-17-37-105-89(99)100)114-72(136)47(4)110-85(149)69(50(7)129)124-81(145)60(30-32-65(98)132)118-75(139)55(24-12-16-36-95)120-86(150)70(51(8)130)125-80(144)58(113-71(135)46(3)96)27-19-39-107-91(103)104/h45-63,68-70,127-130H,9-44,92-96H2,1-8H3,(H2,97,131)(H2,98,132)(H,108,133)(H,109,148)(H,110,149)(H,111,137)(H,112,134)(H,113,135)(H,114,136)(H,115,141)(H,116,140)(H,117,138)(H,118,139)(H,119,147)(H,120,150)(H,121,143)(H,122,142)(H,123,146)(H,124,145)(H,125,144)(H,152,153)(H4,99,100,105)(H4,101,102,106)(H4,103,104,107)/t46-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-/m0/s1 |
Clé InChI |
FMWOKSJRUYSZDS-UIOHYKFDSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


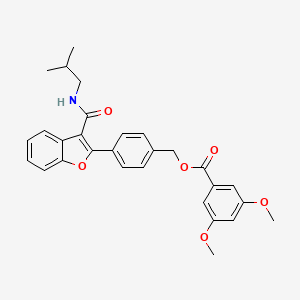
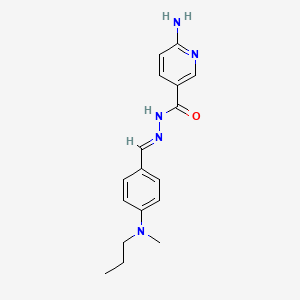

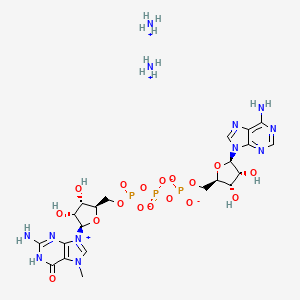
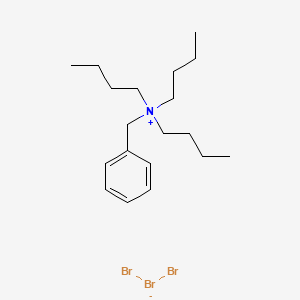
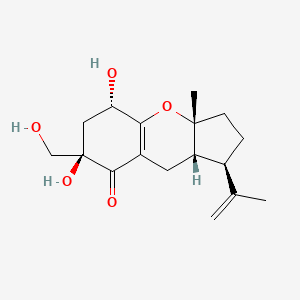
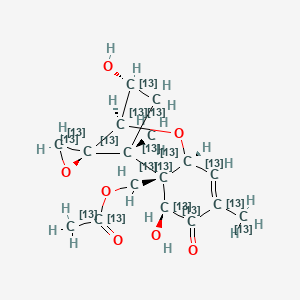
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
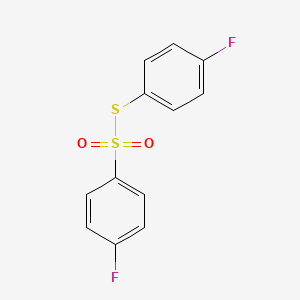
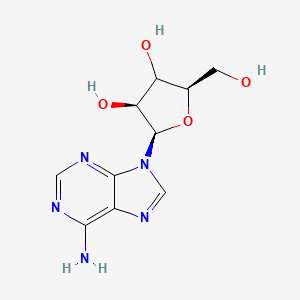
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
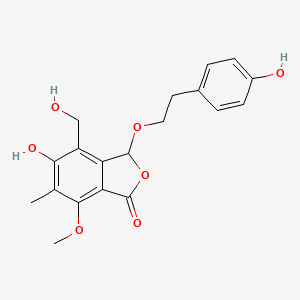

![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
